1-Oxaspiro[3.3]heptan-6-one
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Overview
Description
1-Oxaspiro[3.3]heptan-6-one, also known as 1-oxaspiroheptane, is an organic compound with the molecular formula C7H14O. It is a cyclic ether and appears as a colorless liquid at room temperature. This compound is notable for its versatility and wide range of applications in various scientific fields.
Preparation Methods
1-Oxaspiro[3.3]heptan-6-one can be synthesized through several methods, including:
Williamson Ether Synthesis: An alkyl halide reacts with a strong base like sodium hydroxide to form an alkoxide, which then reacts with an alcohol to form the desired ether.
Grignard Reagents: These reagents can be used to form the compound through a series of reactions involving organolithium and organocuprate reagents.
Decagram-Scale Synthesis: Starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid, a series of 6 to 13 operationally simple steps can be used to synthesize this compound.
Chemical Reactions Analysis
1-Oxaspiro[3.3]heptan-6-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other cyclic ethers or alcohols.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Reagents like sodium hydroxide, Grignard reagents, and organolithium compounds are commonly used in these reactions.
Major Products: The reactions typically yield a variety of ethers, alcohols, and other cyclic compounds.
Scientific Research Applications
1-Oxaspiro[3.3]heptan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and starting material for synthesizing various organic compounds.
Biology: Acts as a reagent in biochemical reactions and studies.
Industry: Utilized in the synthesis of amines, ethers, and esters, and as a catalyst in various organic reactions.
Mechanism of Action
1-Oxaspiro[3.3]heptan-6-one acts primarily as a nucleophile, donating electrons to other molecules and facilitating various chemical reactions. It can also function as a Lewis acid, accepting electrons from other molecules. These properties make it an effective catalyst in many organic reactions.
Comparison with Similar Compounds
1-Oxaspiro[3.3]heptan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical properties compared to other cyclic ethers. Similar compounds include:
1,6-Dioxaspiro[3.3]heptane: Another cyclic ether with different reactivity and applications.
2-Oxa-6-azaspiro[3.3]heptane: A compound with both oxygen and nitrogen in the ring, used in different synthetic applications.
Properties
Molecular Formula |
C6H8O2 |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-oxaspiro[3.3]heptan-6-one |
InChI |
InChI=1S/C6H8O2/c7-5-3-6(4-5)1-2-8-6/h1-4H2 |
InChI Key |
PUAJBDOHLPLJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CC(=O)C2 |
Origin of Product |
United States |
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